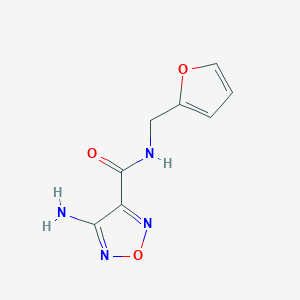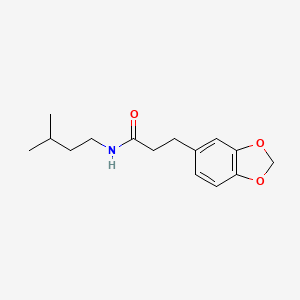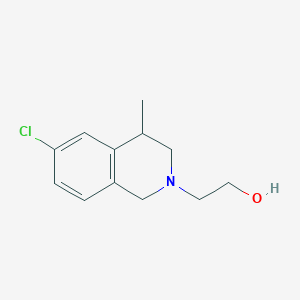![molecular formula C13H15N5S B11111668 N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11111668.png)
N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole moiety, which is a fused ring system combining an indole and a triazine ring. This unique structure contributes to its distinctive chemical and biological properties .
Preparation Methods
The synthesis of N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine typically involves multiple steps. One common synthetic route includes the condensation of a tricyclic compound, such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole, with appropriate reagents to introduce the dimethylaminoethyl group. The reaction conditions often require the use of solvents like methanol and dichloromethane, and the product is usually purified through recrystallization or chromatography .
Chemical Reactions Analysis
N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an iron chelator, which can be used to treat conditions related to iron overload.
Medicine: Research has shown that derivatives of this compound exhibit antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine involves its ability to bind to specific molecular targets. For example, it has been shown to selectively inhibit topoisomerase 1, an enzyme involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine can be compared to other similar compounds, such as:
2-(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(2-methoxyphenyl)butanamide: This compound also contains a triazinoindole moiety but differs in its substituents, which can affect its biological activity and applications.
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: These compounds have been synthesized and evaluated for their biological activities, showing potential as therapeutic agents.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15N5S |
|---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C13H15N5S/c1-18(2)7-8-19-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,7-8H2,1-2H3,(H,14,15,17) |
InChI Key |
NQZVROLVIDEQLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11111585.png)
![1-(4-methylbenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11111586.png)
![4-methoxy-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11111595.png)


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide](/img/structure/B11111617.png)
![2-{[2-(Bis{[(2-adamantylcarbonyl)amino]methyl}amino)acetyl]amino}acetic acid](/img/structure/B11111628.png)
![N-[(E)-benzylideneamino]pyridine-3-carboxamide](/img/structure/B11111633.png)

![4-Methoxy-N-(2-methoxyphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11111641.png)
![2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid](/img/structure/B11111654.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11111657.png)
![3-methyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B11111662.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11111663.png)
